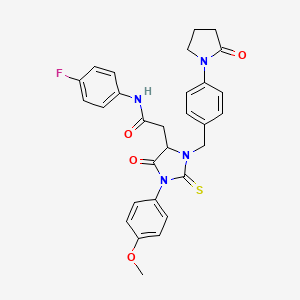![molecular formula C17H20Cl2N4O B12636681 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-44-0](/img/structure/B12636681.png)
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with dichloro and piperazinyl groups, making it a valuable molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The dichloro substitution is introduced through chlorination reactions, while the piperazinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound .
化学反应分析
Types of Reactions
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various piperazinyl-substituted pyridazines .
科学研究应用
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an antagonist in receptor-mediated pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. It is known to bind to certain receptors, inhibiting their activity. This binding can modulate various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
3,6-Dichloro-4-methylpyridazine: Similar in structure but lacks the piperazinyl group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a triazine ring instead of a pyridazine ring.
3-(2,6-Dichloro-3,5-Dimethoxy-Phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A more complex structure with additional functional groups .
Uniqueness
The uniqueness of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
921769-44-0 |
|---|---|
分子式 |
C17H20Cl2N4O |
分子量 |
367.3 g/mol |
IUPAC 名称 |
3,6-dichloro-4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H20Cl2N4O/c1-13-2-4-14(5-3-13)24-11-10-22-6-8-23(9-7-22)15-12-16(18)20-21-17(15)19/h2-5,12H,6-11H2,1H3 |
InChI 键 |
YVHHKWBXYFAWBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


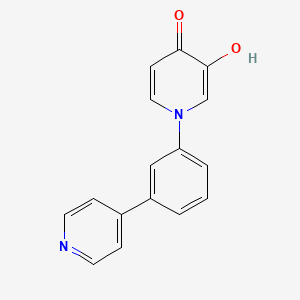

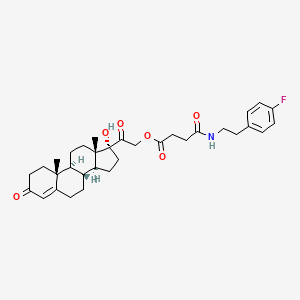
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
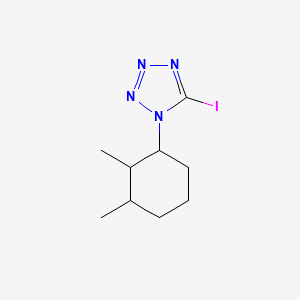
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
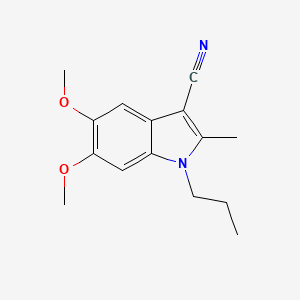

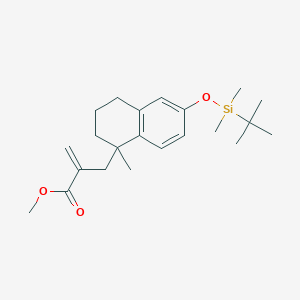
methanone](/img/structure/B12636667.png)
